Retroisosenine Retroisosenine Retroisosenine is an alkaloid.
Brand Name: Vulcanchem
CAS No.: 62018-78-4
VCID: VC0541264
InChI: InChI=1S/C18H25NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h4,11,13,15H,5-10H2,1-3H3/t11-,13-,15-,17-,18+/m1/s1
SMILES: CC1CC2(CC(=O)OC3CCN4C3C(=CC4)COC(=O)C1(O2)C)C
Molecular Formula: C18H25NO5
Molecular Weight: 335.4 g/mol

Retroisosenine

CAS No.: 62018-78-4

Cat. No.: VC0541264

Molecular Formula: C18H25NO5

Molecular Weight: 335.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Retroisosenine - 62018-78-4

Specification

CAS No. 62018-78-4
Molecular Formula C18H25NO5
Molecular Weight 335.4 g/mol
IUPAC Name (1R,5R,7R,8S,18R)-5,7,8-trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.15,8.015,18]nonadec-12-ene-3,9-dione
Standard InChI InChI=1S/C18H25NO5/c1-11-8-17(2)9-14(20)23-13-5-7-19-6-4-12(15(13)19)10-22-16(21)18(11,3)24-17/h4,11,13,15H,5-10H2,1-3H3/t11-,13-,15-,17-,18+/m1/s1
Standard InChI Key KOYQLXLYMDNSGL-DZHCQNFQSA-N
Isomeric SMILES C[C@@H]1C[C@@]2(CC(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(O2)C)C
SMILES CC1CC2(CC(=O)OC3CCN4C3C(=CC4)COC(=O)C1(O2)C)C
Canonical SMILES CC1CC2(CC(=O)OC3CCN4C3C(=CC4)COC(=O)C1(O2)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Retroisosenine (C₁₈H₂₅NO₅) exhibits a molecular weight of 335.40 g/mol, with a monoisotopic mass of 335.173273 Da . Its IUPAC name, (1R,5S,8R,18R)-5,7,8-Trimethyl-2,10,19-trioxa-15-azatetracyclo[10.5.1.1⁵,⁸.0¹⁵,¹⁸]nonadec-12-en-3,9-dione, reflects its intricate tetracyclic framework, which integrates a pyrrolizidine core with fused oxa- and aza-rings . Four of its five stereocenters are defined, contributing to its chiral complexity .

Table 1: Key Physicochemical Properties of Retroisosenine

PropertyValueSource
Molecular FormulaC₁₈H₂₅NO₅
Average Mass335.400 g/mol
Monoisotopic Mass335.173273 Da
Stereocenters Defined4 of 5
IUPAC Name(1R,5S,8R,18R)-5,7,8-Trimethyl...

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data reveal characteristic fragmentation patterns. In LC/MS/MS analyses, retroisosenine produces diagnostic ions at m/z 120 and 138, indicative of unsaturated retronecine-type PAs . Gas chromatography (GC) on non-polar columns (OV-1) yields a retention index (RI) of 2290 under temperature-ramped conditions .

Biosynthesis in Senecio Species

Pyrrolizidine Alkaloid Pathways

Retroisosenine originates from the retronecine biosynthetic pathway, where two molecules of putrescine undergo oxidative deamination to form homospermidine, a precursor to the necine base . Isotopic labeling studies using ¹³C-putrescine demonstrate symmetrical incorporation into retronecine, suggesting a C₄–N–C₄ intermediate during cyclization .

Macrocyclic Esterification

The macrocyclic diester structure of retroisosenine arises from esterification of retronecine with necic acids. In Senecio mulgediifolius, this process involves regioselective acylation at C-7 and C-9 positions, mediated by acyltransferases . Intramolecular nucleophilic substitution reactions between chloromethyl intermediates and carboxylate anions further stabilize the macrocycle .

Analytical Detection and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

Retroisosenine is identified via reversed-phase LC/MS/MS using positive ionization mode. Key fragments include [M+H–H₂O]⁺ (m/z 317) and [M+H–CO]⁺ (m/z 307), with a retention time of 15.04 minutes .

Table 2: LC/MS/MS Parameters for Retroisosenine Detection

ParameterValueSource
Retention Time15.04 min
Precursor Ion ([M+H]⁺)336
Characteristic Ions120, 138, 220, 254
Collision Energy30 eV

Gas Chromatography-Mass Spectrometry (GC/MS)

On a 30 m OV-1 column, retroisosenine elutes at 2290 RI under a 6°C/min ramp from 100°C to 300°C, with helium carrier gas . This method distinguishes it from otonecine-type PAs, which exhibit ions at m/z 122 and 150 .

Biological Activities and Mechanisms

Hepatotoxicity

Like most 1,2-unsaturated PAs, retroisosenine undergoes hepatic bioactivation by cytochrome P450 enzymes (CYP3A4/2A6) to form dehydropyrrolizidine intermediates (DHRs) . These electrophiles alkylate DNA and proteins, inducing sinusoidal obstruction syndrome (SOS) in rodents . Comparative studies suggest retroisosenine’s toxicity is moderate relative to retrorsine (LD₅₀: 79.9–104 mg/kg in rats) .

Immunomodulatory Effects

Synthetic Approaches

Biomimetic Synthesis

A three-step strategy employs:

  • Retronecine Core Assembly: Asymmetric synthesis of (7R,8R)-retronecine from L-proline .

  • Necic Acid Coupling: Steglich esterification with dimethylglutaconic acid .

  • Macrocyclization: Corey-Nicolaou lactonization under high dilution (0.01 M) to favor 11-membered ring formation .

Computational Retrosynthesis

Applications and Regulatory Considerations

Regulatory Status

The European Food Safety Authority (EFSA) classifies retroisosenine under “PA Group 2B” (possibly carcinogenic), with a provisional tolerable daily intake (TDI) of 0.007 μg/kg bw/day . Detection in herbal supplements necessitates stringent LC/MS/MS monitoring .

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